Phenolphthalin

Description

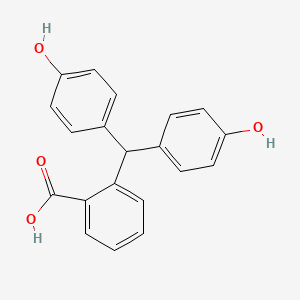

Structure

3D Structure

Propriétés

IUPAC Name |

2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022439 | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-90-3 | |

| Record name | Phenolphthalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenolphthalin from Phenolphthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenolphthalin, the reduced form of phenolphthalein. This compound is a critical reagent in the Kastle-Meyer test for the presumptive identification of blood, a technique widely used in forensic science. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data.

Introduction

Phenolphthalein, a common acid-base indicator, can be chemically reduced to its colorless form, this compound. This transformation is the basis for the Kastle-Meyer test, where the heme in blood catalyzes the oxidation of this compound back to the vibrant pink phenolphthalein in the presence of hydrogen peroxide. Understanding the synthesis of high-purity this compound is crucial for the preparation of a reliable Kastle-Meyer reagent and has applications in other areas of chemical analysis and diagnostics. This guide offers a detailed protocol for this synthesis, tailored for a laboratory setting.

Reaction Mechanism: The Reduction of Phenolphthalein

The conversion of phenolphthalein to this compound is a two-electron reduction reaction. In an alkaline environment, the lactone ring of the pink, quinoid form of phenolphthalein is opened. The resulting planar, conjugated system is then reduced by a suitable reducing agent, such as zinc metal. The zinc donates two electrons, breaking the conjugation of the triphenylmethane structure and resulting in the colorless this compound.

The overall reaction can be summarized as follows:

C₂₀H₁₄O₄ (Phenolphthalein) + Zn + 2OH⁻ → C₂₀H₁₆O₄²⁻ (this compound dianion) + ZnO

Upon acidification, the this compound dianion is protonated to yield the final product, this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from phenolphthalein.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | 2.0 g |

| Potassium Hydroxide | KOH | 56.11 | 20.0 g |

| Deionized Water | H₂O | 18.02 | 100 cm³ |

| Zinc Dust | Zn | 65.38 | 20.0 g |

| Anti-bumping granules | - | - | A few |

| Ethanol (for purification) | C₂H₅OH | 46.07 | As needed |

3.2. Procedure

-

Combine 2.0 g of phenolphthalein, 20.0 g of potassium hydroxide, and 100 cm³ of deionized water in a 250 cm³ round-bottomed flask.[1]

-

Add 20.0 g of zinc dust and a few anti-bumping granules to the flask.[1]

-

The solution will initially turn a deep pink or fuchsia color due to the alkaline conditions.

-

Heat the mixture to a gentle boil. The intense pink color will gradually fade to a faint yellow or become colorless as the phenolphthalein is reduced to this compound.[1] This process is typically achieved by boiling an alkaline solution of phenolphthalein with powdered zinc.[2]

-

Continue boiling until the color change is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solution to remove the excess zinc dust and any zinc oxide formed.

-

The filtrate contains the dissolved this compound.

3.3. Purification (Optional but Recommended)

For applications requiring high purity, the this compound can be precipitated and further purified:

-

Slowly add a dilute acid (e.g., 1 M HCl) to the filtrate until the solution becomes acidic.

-

This compound will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude this compound can be recrystallized from a suitable solvent, such as ethanol, to obtain a product with higher purity.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Phenolphthalein | 2.0 g | [1] |

| Potassium Hydroxide | 20.0 g | [1] |

| Zinc Dust | 20.0 g | [1] |

| Product: this compound | ||

| Theoretical Yield | Approx. 2.01 g | Calculated |

| Melting Point | 234-236 °C | |

| Spectroscopic Data | ||

| LC-MS Precursor Ion (m/z) | 319.096 ([M+H]⁺) | |

| LC-MS Fragment Ions (m/z) | 273.0922, 181.066, 275.1078, 319.0977, 93.0346 |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

5.2. Reaction Mechanism of the Kastle-Meyer Test

This diagram illustrates the reversible reaction that forms the basis of the Kastle-Meyer test, involving the interconversion of phenolphthalein and this compound.

Caption: The reversible reduction-oxidation of phenolphthalein.

References

phenolphthalin CAS number and molecular weight

An In-depth Technical Guide to Phenolphthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenolphthalein, a widely recognized phthalein dye. The document details its chemical properties, mechanisms of action, and key applications in laboratory and industrial settings, with a focus on information relevant to researchers, scientists, and professionals in drug development. The synonym "phenolphthalin" is sometimes used to refer to this compound.

Core Chemical and Physical Data

A summary of the key quantitative data for phenolphthalein is presented below for easy reference.

| Property | Value |

| CAS Number | 77-09-8 |

| Molecular Formula | C₂₀H₁₄O₄ |

| Molecular Weight | 318.32 g/mol |

| Appearance | White to yellowish-white crystalline powder |

| Solubility | Slightly soluble in water; soluble in ethanol, ether |

| Melting Point | 258-263 °C |

| pH Transition Range | pH 8.2 (colorless) to pH 10.0 (pink/fuchsia)[1][2][3][4] |

Mechanism of Action as a pH Indicator

Phenolphthalein is extensively used as an indicator in acid-base titrations due to its distinct color change that is dependent on the pH of the solution.[1][2][3][5] This change in color is a result of structural rearrangements of the molecule.

-

Acidic to Neutral Conditions (pH < 8.2): In acidic and neutral solutions, phenolphthalein exists in its nonionized lactone form, which is colorless.[1][3][5]

-

Basic Conditions (pH 8.2 - 10.0): As the pH increases and the solution becomes basic, the lactone ring opens, and the molecule is doubly deprotonated to form a quinoid structure.[1][3] This new form has an extended conjugated system, which allows it to absorb light in the visible spectrum, resulting in a pink to fuchsia color.[1]

-

Strongly Basic Conditions (pH > 12): In very strongly basic solutions, the pink color of phenolphthalein slowly fades to colorless. This is due to the formation of an In(OH)³⁻ form, which disrupts the conjugated system.[1][5]

-

Strongly Acidic Conditions (pH < 0): Under strongly acidic conditions, phenolphthalein can become protonated, leading to an orange coloration.[3][5]

Experimental Protocols

Preparation of 1% (w/v) Phenolphthalein Indicator Solution

This protocol outlines the preparation of a 1% weight by volume phenolphthalein solution, commonly used in acid-base titrations.

Materials:

-

Phenolphthalein powder

-

Ethanol (95% or higher)

-

Distilled water

-

Precision balance

-

100 mL beaker

-

50 mL measuring cylinder

-

Stirring rod

-

100 mL volumetric flask

-

Storage bottle

Procedure:

-

Weigh out 1.0 g of phenolphthalein powder using a precision balance.

-

Measure 50 mL of ethanol and transfer it to the 100 mL beaker.

-

Add the weighed phenolphthalein powder to the ethanol in the beaker.

-

Stir the mixture with a stirring rod until the phenolphthalein is completely dissolved.

-

Slowly add distilled water to the beaker to bring the total volume to approximately 90 mL while stirring.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the final solution to a labeled storage bottle.

Acid-Base Titration Using Phenolphthalein Indicator

This protocol describes the use of phenolphthalein to determine the endpoint of a titration between a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

Materials:

-

Standardized solution of NaOH (e.g., 0.1 M)

-

Solution of HCl of unknown concentration

-

1% Phenolphthalein indicator solution

-

Burette

-

Pipette (e.g., 25 mL)

-

Erlenmeyer flask

-

White tile or paper

Procedure:

-

Rinse the burette with a small amount of the NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette a known volume (e.g., 25.0 mL) of the HCl solution into a clean Erlenmeyer flask.

-

Add 2-3 drops of the 1% phenolphthalein indicator solution to the HCl in the flask. The solution should remain colorless.

-

Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

-

Slowly add the NaOH solution from the burette to the HCl solution while constantly swirling the flask.

-

As the endpoint is approached, the pink color will start to appear where the NaOH is added and will disappear upon swirling. Add the NaOH dropwise at this stage.

-

The endpoint is reached when the addition of a single drop of NaOH solution causes a faint but permanent pink color to persist for at least 30 seconds.[6]

-

Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to obtain concordant results.

Biological Activity and Toxicology

Former Use as a Laxative

Phenolphthalein was widely used as a stimulant laxative for over a century.[3][4][5][7] Its laxative effect is due to the stimulation of the intestinal mucosa.[4][8] However, its use in over-the-counter laxatives was discontinued following concerns about its potential carcinogenicity.[3][5][7]

Carcinogenicity

Studies in experimental animals have provided sufficient evidence for the carcinogenicity of phenolphthalein.[9] Oral exposure to phenolphthalein has been shown to cause tumors in multiple tissue sites in rats and mice.[9][10] As a result, the International Agency for Research on Cancer (IARC) has classified phenolphthalein as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[11] The U.S. National Toxicology Program has also concluded that phenolphthalein is reasonably anticipated to be a human carcinogen.[9]

Metabolism

In the body, phenolphthalein is absorbed from the gastrointestinal tract and undergoes extensive metabolism.[9] The primary metabolite is phenolphthalein glucuronide, which is formed in the intestinal epithelium and liver.[9][11][12] This conjugate is then eliminated primarily in the bile.[9][12]

Other Applications

-

Kastle-Meyer Test: A reduced, colorless form of phenolphthalein, known as this compound, is used in the Kastle-Meyer test to presumptively identify the presence of blood.[5] In the presence of hemoglobin and an oxidizing agent (hydrogen peroxide), this compound is oxidized back to phenolphthalein, resulting in a pink color.[5]

-

Concrete Carbonation Test: The pH sensitivity of phenolphthalein is utilized to test the depth of carbonation in concrete.[5][9] Normal concrete has a high pH and will turn pink when a phenolphthalein solution is applied, whereas carbonated concrete has a lower pH and will remain colorless.[8]

-

Disappearing Inks: Phenolphthalein is a component in some disappearing inks, where its color change in the presence of a base and subsequent fading due to reaction with atmospheric carbon dioxide is exploited.[5][8]

References

- 1. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 2. fiveable.me [fiveable.me]

- 3. PHENOLPHTHALEIN - Ataman Kimya [atamanchemicals.com]

- 4. What is Phenolphthalein used for? [synapse.patsnap.com]

- 5. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]

- 8. scienceinfo.com [scienceinfo.com]

- 9. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]

- 12. Metabolism and disposition of phenolphthalein in male and female F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Phenolphthalin Oxidation by Heme Peroxidases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism underlying the oxidation of phenolphthalin by heme peroxidases. This compound, a reduced form of phenolphthalein, serves as a chromogenic substrate for these enzymes, with its oxidation resulting in a distinct color change. This process is of significant interest in various biochemical and diagnostic assays. This document details the catalytic cycle of heme peroxidases, the specific steps of this compound oxidation, and the formation of key intermediates. Furthermore, it presents detailed experimental protocols for studying this reaction and summarizes relevant kinetic data for typical peroxidase substrates to provide a comparative context.

Introduction to Heme Peroxidases and this compound

Heme peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂) or other peroxides. These enzymes play crucial roles in a diverse range of biological processes, including immune response, hormone biosynthesis, and lignin formation in plants. A key member of this family is horseradish peroxidase (HRP), which is extensively used in biotechnology and diagnostics due to its stability and broad substrate specificity.

The catalytic activity of heme peroxidases is centered at their prosthetic group, a heme cofactor. The iron atom within the heme cycles through different oxidation states to facilitate the transfer of electrons from the substrate to hydrogen peroxide, which is reduced to water.

This compound is the reduced, colorless form of the common pH indicator phenolphthalealein. Its oxidation to the colored phenolphthalein provides a convenient method for assaying peroxidase activity. This reaction is widely employed in various immunoassays, such as ELISA, where the high turnover rate of the enzyme allows for significant signal amplification.

The Catalytic Cycle of Heme Peroxidase

The generally accepted mechanism for the oxidation of substrates by heme peroxidases involves a multi-step catalytic cycle. This cycle is initiated by the reaction of the native enzyme with hydrogen peroxide, leading to the formation of a highly reactive intermediate known as Compound I. Compound I then oxidizes a substrate molecule in two successive one-electron steps, via another intermediate, Compound II, before the enzyme returns to its native state.

The key steps in the catalytic cycle are as follows:

-

Formation of Compound I: The ferric heme iron (Fe³⁺) of the native enzyme reacts with hydrogen peroxide. This leads to the heterolytic cleavage of the O-O bond of H₂O₂, resulting in the formation of Compound I and a molecule of water. Compound I contains an oxyferryl species (Fe⁴⁺=O) and a porphyrin π-cation radical. This intermediate is two oxidizing equivalents above the native enzyme.

-

Reduction of Compound I to Compound II: Compound I oxidizes a substrate molecule (in this case, this compound) by accepting a single electron. This results in the formation of a substrate free radical and the reduction of the porphyrin radical. The enzyme is now in the form of Compound II, which still contains the oxyferryl center (Fe⁴⁺=O) and is one oxidizing equivalent above the native state.

-

Reduction of Compound II to the Native Enzyme: Compound II oxidizes a second substrate molecule, generating another substrate free radical. The oxyferryl iron is reduced back to its ferric state (Fe³⁺), and a molecule of water is released. The enzyme has now returned to its native resting state, ready to begin a new catalytic cycle.

Mechanism of this compound Oxidation

The oxidation of this compound by heme peroxidases follows the general catalytic cycle described above. The key event is the one-electron oxidation of the phenolic hydroxyl groups of this compound by Compounds I and II.

Fast-flow electron paramagnetic resonance (EPR) studies of the reaction between phenolphthalein and horseradish peroxidase (HRP) in the presence of hydrogen peroxide have allowed for the direct detection of free radical intermediates.[1] One of the detected species has EPR parameters characteristic of a phenoxyl radical.[1] This observation strongly supports the single-electron transfer mechanism.

The this compound phenoxyl radical is a highly reactive species. It can undergo further reactions, including dimerization and polymerization, to form the final colored product, phenolphthalein, and other polymeric products.[1] The presence of a broad, unresolved EPR spectrum in these studies suggests the formation of such polymeric free radical products.[1]

The overall proposed mechanism for this compound oxidation is depicted in the following pathway:

Quantitative Data

While the oxidation of this compound is widely used for qualitative and semi-quantitative assays of peroxidase activity, detailed kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat) for this specific substrate are not extensively documented in publicly available literature. However, to provide a frame of reference for the catalytic efficiency of heme peroxidases, the kinetic constants for several common peroxidase substrates are presented in the table below.

| Substrate | Peroxidase Source | Kₘ (mM) | kcat (s⁻¹) | Conditions |

| Guaiacol | Horseradish Peroxidase | 0.43 | 250 | pH 7.0, 25°C |

| o-Dianisidine | Horseradish Peroxidase | 0.04 | 1,200 | pH 6.0, 25°C |

| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Horseradish Peroxidase | 0.5 | 3,000 | pH 5.0, 25°C |

| Luminol | Horseradish Peroxidase | 0.3 | 500 | pH 8.5, 25°C |

Note: These values are approximate and can vary depending on the specific isoenzyme, purity, and assay conditions.

Experimental Protocols

Spectrophotometric Assay for Peroxidase Activity using this compound

This protocol provides a general method for determining peroxidase activity by monitoring the formation of colored phenolphthalein.

Materials:

-

Heme peroxidase solution (e.g., Horseradish Peroxidase) of known concentration.

-

This compound solution (e.g., 1 mg/mL in ethanol, freshly prepared).

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Spectrophotometer capable of measuring absorbance at 550 nm.

-

Cuvettes.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Phosphate buffer (e.g., 800 µL).

-

This compound solution (e.g., 100 µL).

-

Hydrogen peroxide solution (e.g., 50 µL).

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the peroxidase solution (e.g., 50 µL) to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Monitor the increase in absorbance at 550 nm over time (e.g., every 15 seconds for 5 minutes).

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

-

Peroxidase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of phenolphthalein at 550 nm, c is the concentration, and l is the path length of the cuvette.

Stopped-Flow Kinetics

To study the pre-steady-state kinetics of this compound oxidation, a stopped-flow spectrophotometer is required. This technique allows for the rapid mixing of reactants and the observation of the reaction on a millisecond timescale. This is essential for detecting and characterizing the formation and decay of transient intermediates like Compound I and Compound II. The change in absorbance at specific wavelengths corresponding to these intermediates (typically around 410 nm for Compound I and 420 nm for Compound II) would be monitored immediately after mixing the enzyme with hydrogen peroxide and this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the direct detection of species with unpaired electrons, such as the this compound phenoxyl radical. To overcome the short lifetime of this radical, spin trapping agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) can be used. The phenoxyl radical reacts with DMPO to form a more stable nitroxide adduct, which can then be detected by EPR. The resulting EPR spectrum provides information about the structure of the trapped radical.

Conclusion

The oxidation of this compound by heme peroxidases is a complex process involving a well-defined catalytic cycle and the generation of reactive free radical intermediates. While the overall mechanism is understood, further research is needed to fully characterize the kinetics and the nature of the final reaction products. The experimental protocols outlined in this guide provide a framework for researchers to investigate this reaction in greater detail, contributing to a deeper understanding of heme peroxidase function and its applications in biotechnology and medicine.

References

Solubility of Phenolphthalein in Ethanol and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenolphthalein in ethanol and water, two common solvents in laboratory and pharmaceutical applications. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides context on the physicochemical properties of phenolphthalein relevant to its solubility.

Quantitative Solubility Data

The solubility of phenolphthalein is markedly different in ethanol and water, a reflection of its molecular structure which contains both polar hydroxyl groups and a large nonpolar aromatic backbone.

Solubility in Water

Solubility in Ethanol

Phenolphthalein exhibits high solubility in ethanol. A commonly cited value is approximately 8.3 g/100 mL , which is derived from the observation that 1 gram of phenolphthalein dissolves in 12 mL of alcohol.[3][4] However, the temperature for this measurement is not consistently specified. It is generally understood that, like most solid solutes, the solubility of phenolphthalein in ethanol increases with temperature, though specific data points are scarce in readily accessible literature.

Solubility in Ethanol-Water Mixtures

The solubility of phenolphthalein in binary mixtures of ethanol and water is a critical parameter for its use as an indicator, as these are the typical solvent systems for titration experiments. While quantitative data across a range of ethanol-water concentrations and temperatures is not widely tabulated in standard chemical literature, it is known that phenolphthalein's solubility is significantly higher in ethanol-rich mixtures. The common practice of dissolving phenolphthalein in a small amount of pure ethanol before diluting with water to prepare indicator solutions underscores its poor solubility in water and good solubility in ethanol.

Table 1: Summary of Phenolphthalein Solubility

| Solvent | Temperature | Solubility ( g/100 mL) |

| Water | Room Temperature | ~ 0.04[1] |

| Ethanol | Not Specified | ~ 8.3[3][4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for determining the solubility of phenolphthalein in a given solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like phenolphthalein.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid phenolphthalein to a known volume of the solvent (e.g., ethanol, water, or an ethanol-water mixture) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

After agitation, allow the solution to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

-

Sample Withdrawal and Weighing:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution due to temperature changes.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Gently evaporate the solvent from the evaporating dish in a fume hood or a well-ventilated area. A rotary evaporator or a steam bath can be used for efficient and controlled evaporation.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the phenolphthalein residue in an oven at a temperature below its melting point (the melting point of phenolphthalein is approximately 262.5 °C) until a constant mass is achieved.[3]

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved phenolphthalein is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved phenolphthalein.

-

Solubility is then expressed as grams of phenolphthalein per 100 mL or 100 g of the solvent.

-

UV-Vis Spectrophotometric Method

This method is suitable for determining the concentration of a solute that absorbs ultraviolet or visible light. Phenolphthalein has a characteristic absorbance in the UV-Vis spectrum, which can be utilized for its quantification in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of phenolphthalein at a constant temperature.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of phenolphthalein in the desired solvent with known concentrations. The concentration range should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Determine the wavelength of maximum absorbance (λmax) of phenolphthalein in the chosen solvent by scanning a standard solution across a range of wavelengths.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a sample of the clear supernatant from the saturated solution.

-

Dilute the supernatant with a known volume of the solvent to bring its concentration into the range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted solution at the λmax using the spectrophotometer.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of phenolphthalein in the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This concentration represents the solubility of phenolphthalein in the solvent at the given temperature.

-

Physicochemical Context for Solubility

The solubility of phenolphthalein is intrinsically linked to its molecular structure and its behavior in solution. In its solid, neutral state, phenolphthalein exists as a colorless lactone. This form is largely nonpolar, which explains its low solubility in the highly polar solvent, water, and its much higher solubility in the less polar organic solvent, ethanol.

It is important to note that the solubility data presented here pertains to the neutral form of phenolphthalein. In alkaline solutions (pH > 8.2), the lactone ring opens to form a pink-colored, dianionic quinoid structure. This ionic form is significantly more polar and, consequently, more soluble in water. However, this is a chemical reaction rather than a simple dissolution process. At very high pH (above 13), the pink color disappears as the molecule is converted into a colorless carbinol form.

Conclusion

This technical guide has summarized the available data on the solubility of phenolphthalein in ethanol and water and provided detailed experimental protocols for its determination. While phenolphthalein's solubility in pure solvents at room temperature is reasonably well-documented, there is a notable lack of comprehensive data on its temperature dependence and its solubility in ethanol-water mixtures. For researchers, scientists, and drug development professionals, the provided experimental methodologies offer a robust framework for generating precise solubility data tailored to their specific needs and solvent systems. Such data is essential for the accurate preparation of solutions and for understanding the behavior of phenolphthalein in various chemical and pharmaceutical contexts.

References

Core Chemical Structure and Functional Group Differences

An In-depth Technical Guide to the Chemical Differences Between Phenolphthalin and Phenolphthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental chemical distinctions between this compound and phenolphthalein. It delves into their structural and functional group differences, physicochemical properties, and the redox relationship that defines their interconversion. Detailed experimental protocols and visual diagrams are provided to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Phenolphthalein and this compound are two distinct chemical compounds that are related through a redox reaction. The core difference lies in their functional groups, which dictates their chemical and physical properties.

Phenolphthalein (C₂₀H₁₄O₄) is a well-known acid-base indicator.[1][2][3] Its structure is characterized by a triphenylmethane framework containing a lactone ring , which is a cyclic ester, and two hydroxyl groups (-OH) on the phenol rings.[2][4][5] In its unionized lactone form, the molecule is colorless.[1][6]

This compound (C₂₀H₁₆O₄), on the other hand, is the reduced form of phenolphthalein.[1][7] The key structural difference is the opening of the lactone ring and the reduction of the central furanone ring system. Specifically, the ketone group within the furanone ring of phenolphthalein is reduced to a secondary alcohol, and the ether linkage of the lactone is cleaved, resulting in a carboxylic acid group. This structural change eliminates the extended conjugation responsible for the color of the oxidized form, rendering this compound colorless.[1][7]

The following diagram illustrates the chemical structures of phenolphthalein and this compound, highlighting the key functional group differences.

Comparative Physicochemical Properties

The structural differences between phenolphthalein and this compound give rise to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | Phenolphthalein | This compound |

| Chemical Formula | C₂₀H₁₄O₄[1][2][3] | C₂₀H₁₆O₄[8] |

| Molar Mass | 318.32 g/mol [3] | 320.34 g/mol [8] |

| Appearance | White to yellowish-white crystalline powder[2][3] | White solid[8] |

| Color in Solution | Colorless in acidic & neutral solutions; Pink to fuchsia in basic solutions (pH 8.2-12)[1][9][10] | Colorless[1][7] |

| Melting Point | 258–263 °C[3] | ~235 °C[8] |

| Solubility | Slightly soluble in water; readily soluble in alcohols and ether[1][2][11] | Information not readily available, but used in solution for the Kastle-Meyer test. |

| Primary Application | Acid-base indicator[1][3] | Redox indicator in the Kastle-Meyer test for blood[1][12] |

The Redox Relationship: Interconversion of this compound and Phenolphthalein

This compound and phenolphthalein are interconvertible through a redox reaction. This compound is the reduced form, and phenolphthalein is the oxidized form. This relationship is the basis for the Kastle-Meyer test, a presumptive test for the presence of blood.[1][12]

The following diagram illustrates the redox reaction pathway.

Experimental Protocols

Synthesis of this compound from Phenolphthalein (Reduction)

Objective: To prepare the colorless, reduced form of phenolphthalein.

Materials:

-

Phenolphthalein

-

Zinc dust

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Filter paper and funnel

Methodology:

-

Prepare a dilute solution of sodium hydroxide in an Erlenmeyer flask.

-

Add a small amount of phenolphthalein to the NaOH solution. The solution will turn pink.

-

Add zinc dust to the pink solution.

-

Gently heat the mixture while stirring. The pink color will gradually fade as the phenolphthalein is reduced to this compound.

-

Once the solution is colorless, remove it from the heat and allow the excess zinc dust to settle.

-

Filter the solution to remove the zinc dust. The resulting clear, colorless solution is an alkaline solution of this compound.

The Kastle-Meyer Test: Oxidation of this compound to Phenolphthalein

Objective: To demonstrate the presumptive identification of blood through the catalytic oxidation of this compound.

Materials:

-

A sample suspected to contain blood (e.g., a stain on a cotton swab)

-

Kastle-Meyer reagent (a solution of this compound in ethanol with potassium hydroxide)

-

Ethanol (95%)

-

Hydrogen peroxide (3% solution)

-

Droppers

Methodology:

-

Moisten a cotton swab with a drop of ethanol.

-

Rub the swab on the suspected bloodstain to collect a sample.

-

Add a drop of the Kastle-Meyer reagent (this compound solution) to the swab. No color change should be observed at this stage.[12]

-

Add a drop of 3% hydrogen peroxide to the swab.[12]

-

Observation: An immediate change to a pink color indicates a positive presumptive test for blood.[1][12] This color change is due to the heme in hemoglobin catalyzing the oxidation of the colorless this compound back to the pink, oxidized phenolphthalein in the basic solution.[12][13]

The workflow for the Kastle-Meyer test is depicted in the following diagram.

Conclusion

The chemical differences between this compound and phenolphthalein are fundamentally rooted in their redox states. Phenolphthalein, the oxidized form, possesses a lactone ring and is renowned for its pH-dependent color change. In contrast, this compound is the reduced, colorless form. This redox relationship is not only a key chemical distinction but also the basis for important analytical applications such as the Kastle-Meyer test for the presumptive identification of blood. A thorough understanding of their respective structures and properties is crucial for their effective application in research and forensic science.

References

- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 2. PHENOLPHTHALEIN - Ataman Kimya [atamanchemicals.com]

- 3. byjus.com [byjus.com]

- 4. Phenolphthalein - C20H14O4 - GeeksforGeeks [geeksforgeeks.org]

- 5. SATHEE: Chemistry Phenolphthalein [sathee.iitk.ac.in]

- 6. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 7. wikidiff.com [wikidiff.com]

- 8. labproinc.com [labproinc.com]

- 9. nbinno.com [nbinno.com]

- 10. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]

- 11. Phenolphthalein | 77-09-8 [chemicalbook.com]

- 12. dfs.dc.gov [dfs.dc.gov]

- 13. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Kastle-Meyer Test: History, Discovery, and Core Principles

This technical guide provides a comprehensive overview of the Kastle-Meyer test, a cornerstone of presumptive blood identification in forensic science. The document details its historical development, the underlying chemical principles, detailed experimental protocols, and a critical evaluation of its sensitivity and specificity.

History and Discovery

The Kastle-Meyer test, a pivotal development in forensic serology, emerged from the foundational work of several scientists in the early 20th century. Prior to its introduction, presumptive blood tests, such as the one developed by Christian Friedrich Schönbein in 1863 which used the foaming reaction of hydrogen peroxide with blood, were in use.[1] However, the Kastle-Meyer test offered a more specific and convenient colorimetric method.

The test is named after Joseph Hoeing Kastle (1864–1916), an American agricultural chemist, and Erich Meyer (1874–1927), a German physician and chemist.[2][3] In 1901, Kastle and his colleague Oliver March Shedd discovered that various biological materials could catalyze the oxidation of colorless phenolphthalin to the brightly colored phenolphthalein in an alkaline solution.[2] This initial finding laid the groundwork for the test's application in detecting blood.

Two years later, in 1903, Erich Meyer refined this observation, specifically demonstrating that red blood cells were responsible for this catalytic reaction.[2][4] Subsequent research by Kastle and Amoss in 1906 confirmed that hemoglobin within the blood was the active component, and by 1909, Kastle had established the test's high sensitivity for detecting even very dilute blood samples.[2] However, it was also recognized early on, by Pozzi-Escot in 1908, that the test could yield false-positive results with substances other than blood.[2]

Core Principles: The Chemistry of Detection

The Kastle-Meyer test is a catalytic colorimetric test that relies on the peroxidase-like activity of the heme group in hemoglobin.[2][4] The core of the test is an oxidation-reduction reaction. The Kastle-Meyer reagent is a reduced form of phenolphthalein, known as this compound, which is colorless. In the presence of an oxidizing agent, such as hydrogen peroxide, and a catalyst, this compound is oxidized back to phenolphthalein, resulting in a vibrant pink color in an alkaline medium.

The heme in hemoglobin acts as the catalyst for this reaction. It accelerates the decomposition of hydrogen peroxide, leading to the rapid oxidation of this compound.

The overall chemical reaction can be summarized as follows:

Caption: Chemical reaction pathway of the Kastle-Meyer test.

Experimental Protocols

Preparation of the Kastle-Meyer Reagent (this compound)

The Kastle-Meyer reagent is prepared by the reduction of phenolphthalein.

Materials:

-

Phenolphthalein powder: 2g[5]

-

Sodium hydroxide (NaOH): 20g[5]

-

Zinc dust (powdered zinc): 30g[5]

-

Distilled water: 100 mL[5]

-

Reflux apparatus

-

Filter paper

Procedure:

-

Combine 2g of phenolphthalein, 20g of sodium hydroxide, and 100 mL of distilled water in a flask. The solution will turn pink.[5]

-

Add 30g of zinc dust to the solution.[5]

-

Heat the mixture under reflux for approximately two hours, or until the solution becomes colorless.[5] This indicates the reduction of phenolphthalein to this compound.

-

Allow the solution to cool.

-

Filter the solution to remove the excess zinc dust.

-

Store the colorless reagent in a sealed, dark bottle, often with a small amount of zinc powder at the bottom to prevent re-oxidation.

Performing the Kastle-Meyer Test

Materials:

-

Suspected bloodstain

-

Sterile cotton swab or filter paper

-

Ethanol (70%)

-

Kastle-Meyer reagent (this compound solution)

-

Hydrogen peroxide (3% solution)

Caption: Standard workflow for performing the Kastle-Meyer test.

Procedure:

-

A sample of the suspected stain is collected using a sterile cotton swab or a piece of filter paper.[6] A very small amount of the stain is sufficient for testing.

-

A drop or two of 70% ethanol is added to the swab. This step is optional but recommended as it helps to lyse the red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[3][7]

-

A drop or two of the Kastle-Meyer reagent is then added to the swab. At this stage, there should be no color change. If the swab turns pink, it indicates that the reagent has oxidized or that a contaminant is present, rendering the test inconclusive.[1][3]

-

Finally, a drop or two of 3% hydrogen peroxide is added. A rapid change to a bright pink color within 10 to 30 seconds is a positive presumptive test for blood.[1][3][6] A color change after this period may be due to the natural oxidation of the reagent in the air and should be considered a negative result.[3]

Data Presentation: Sensitivity and Specificity

The Kastle-Meyer test is renowned for its high sensitivity. However, its specificity is limited due to cross-reactivity with other substances.

Sensitivity

The sensitivity of the Kastle-Meyer test is often reported as the highest dilution of blood at which a positive result can still be obtained.

| Study/Source Reference | Reported Sensitivity (Blood Dilution) |

| ThoughtCo | 1:10,000,000[3] |

| Science Project | 1:10,000[8] |

| YouTube - Chemistry Channel | Approximately 1:10,000[5] |

Note: Sensitivity can be influenced by factors such as the substrate, age of the stain, and environmental conditions.

Specificity and False Positives

A significant limitation of the Kastle-Meyer test is its potential to produce false-positive results. This occurs when substances other than hemoglobin catalyze the oxidation of this compound. It is crucial to add the hydrogen peroxide last, as some chemical oxidants will cause a color change with the Kastle-Meyer reagent alone.

| Category | Substance Causing False Positive |

| Vegetable Peroxidases | Horseradish, Potato, Cauliflower, Broccoli, Turmeric, Garlic, Ginger, Onion, Tomato, Cabbage, Beetroot, Spinach, Cucumber[3][7][9][10] |

| Fruit Peroxidases | Green grapes, Red grapes, Guava, Banana, Strawberries[9][10] |

| Other Biological Materials | Saliva, Pus, Malt extract[4][9] |

| Chemical Oxidants | Copper and its salts, Iron and its salts, Lead, Manganese, Cobalt, Nickel salts, Bleach, Potassium permanganate[7][9][10] |

| Other | Rust, Shoe polish, Typing and recycled paper[4][9][10] |

Conclusion

The Kastle-Meyer test remains a valuable and widely used tool in forensic science for the presumptive identification of blood. Its high sensitivity, low cost, and ease of use make it an essential field and laboratory test. However, professionals must be acutely aware of its limitations, particularly the potential for false-positive results from a variety of common substances. A positive Kastle-Meyer test is a strong indication of the presence of blood but must always be confirmed by more specific tests, such as those that identify human-specific proteins or DNA analysis. This in-depth understanding of its history, chemical basis, and practical application is crucial for its effective and responsible use in a scientific setting.

References

- 1. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 2. Kastle–Meyer test - Wikipedia [en.wikipedia.org]

- 3. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]

- 4. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sciencenotes.org [sciencenotes.org]

- 8. sciencebuddies.org [sciencebuddies.org]

- 9. futurelearn.com [futurelearn.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

theoretical principles of presumptive blood tests

An In-depth Technical Guide on the Core Theoretical Principles of Presumptive Blood Tests

Introduction

Presumptive tests for blood are foundational screening tools in forensic science, designed to rapidly and sensitively detect the possible presence of blood at a crime scene.[1] These tests are not confirmatory; they indicate that a sample is probably blood, necessitating further analysis for absolute identification.[1][2] Their primary utility lies in their ability to quickly screen large areas and identify potential evidence that may not be visible to the naked eye.[3][4]

The unifying principle behind the most common presumptive tests is the peroxidase-like activity of the heme group in hemoglobin, a protein found in red blood cells.[4][5][6][7] Hemoglobin acts as a catalyst in oxidation-reduction reactions.[8] It facilitates the transfer of an oxygen atom from an oxidizing agent (typically hydrogen peroxide) to a chromogenic or chemiluminescent compound. This oxidation results in a visible color change, or the emission of light, signaling a positive result.[7][8]

Catalytic Color Tests

Catalytic color tests, or colorimetric assays, are the most traditional form of presumptive blood testing. They involve a chemical reagent that undergoes a distinct color change when oxidized in the presence of heme and an oxidant.

The Kastle-Meyer (Phenolphthalein) Test

The Kastle-Meyer test is a highly sensitive and widely used presumptive assay that employs phenolphthalein as the chemical indicator.[9][10][11] In its reduced form, known as phenolphthalin, the reagent is colorless. When a suspected bloodstain is introduced along with hydrogen peroxide, the heme from any present hemoglobin catalyzes the oxidation of this compound back to phenolphthalein, resulting in a vivid pink color.[10][11][12]

Logical Workflow for Catalytic Blood Tests

Caption: General workflow for two-step catalytic color tests.

The core reaction involves the heme-catalyzed oxidation of the colorless reduced phenolphthalein (this compound) to the pink, oxidized form of phenolphthalein.

Caption: Kastle-Meyer reaction pathway.

-

Sample Collection: A sterile cotton swab or piece of filter paper is lightly moistened with ethanol or distilled water and used to collect a sample of the suspected stain.[11][13]

-

Reagent Application (Step 1): A few drops of the Kastle-Meyer reagent (reduced phenolphthalein in an alkaline solution) are applied to the swab.[13] No color change should occur at this stage. An immediate pink color indicates the presence of a chemical oxidant, rendering the test inconclusive.[11]

-

Oxidant Application (Step 2): A few drops of 3% hydrogen peroxide are added to the swab.[13]

-

Observation: An immediate and intense pink color change is a positive presumptive result for blood.[10][12] This reaction should occur within 30 seconds; a delayed color change may be a false positive.[14]

| Parameter | Value / Description | Citations |

| Sensitivity | 1:10,000 (Can detect one part blood in 10,000 parts water) | [11] |

| Specificity | Prone to false positives. | [15] |

| Common False Positives | Chemical oxidants (e.g., bleach, copper salts), plant peroxidases (e.g., from horseradish). | [15] |

| Result Indicator | Intense pink color. | [10][11] |

Leucomalachite Green (LMG) Test

Similar to the Kastle-Meyer test, the LMG test uses a reduced, colorless form of a dye—leucomalachite green—which is oxidized to its colored form, malachite green.[6][16] The reaction is catalyzed by the peroxidase-like activity of heme in an acidic environment.[8] A positive result is indicated by the development of a blue-green color.[5][17]

Caption: Leucomalachite Green (LMG) reaction pathway.

-

Reagent Preparation: A working solution is made by dissolving leucomalachite green in a mixture of glacial acetic acid and distilled water.[5][6]

-

Sample Collection: A sample of the suspected stain is collected using a cotton swab or filter paper.[6]

-

Reagent Application (Step 1): One or two drops of the LMG working solution are added to the sample. A color change at this stage may indicate an oxidizer and should not be interpreted as a positive result.[5][6]

-

Oxidant Application (Step 2): One or two drops of 3% hydrogen peroxide or a sodium perborate solution are added.[5]

-

Observation: A rapid development (within five seconds) of a bright blue-green color is considered a positive indication of blood.[5][18]

| Parameter | Value / Description | Citations |

| Sensitivity | 1:300,000 | [18] |

| Specificity | Prone to false positives. | [16] |

| Common False Positives | Chemical oxidants, plant peroxidases. | [5][16] |

| Result Indicator | Blue-green color. | [5][17] |

Chemiluminescence and Fluorescence Tests

These tests are exceptionally sensitive and are often used to detect latent bloodstains that have been cleaned or are invisible to the naked eye.[19][20]

Luminol Test

The luminol test is based on the principle of chemiluminescence. Luminol, in an alkaline solution, reacts with an oxidant like hydrogen peroxide.[21] The iron in hemoglobin acts as a catalyst for this reaction.[19][22][23] The reaction releases energy in the form of a visible bluish-green light, which can be observed in a darkened room.[3][19] This glow typically lasts for about 30 seconds.[3][21]

Caption: Luminol chemiluminescence pathway.

-

Reagent Preparation: A solution of luminol and an activator (like sodium carbonate or sodium hydroxide) is prepared in distilled water. Just before use, an oxidant such as hydrogen peroxide is added.[23][24]

-

Application: The area to be tested is darkened. The luminol solution is sprayed evenly over the suspected surface.[3][19]

-

Observation: The appearance of a bluish-green glow indicates a positive reaction.[19] The glow is transient, lasting about 30 seconds, and must be documented photographically.[3]

| Parameter | Value / Description | Citations |

| Sensitivity | Extremely high; can detect trace amounts of blood. | [22][25] |

| Specificity | Low; reacts with a variety of substances. | [22][24] |

| Common False Positives | Copper, iron, bleach, rust, certain plant materials, and household cleaners. | [19][22][26][27] |

| Result Indicator | Bluish-green light emission (chemiluminescence). | [3][19] |

Fluorescein Test

Fluorescein works on a similar principle to luminol but involves fluorescence instead of chemiluminescence. In the presence of heme and an oxidant, a reduced, non-fluorescent version of the reagent (fluorescin) is oxidized to fluorescein, which glows a yellowish-green color when exposed to a specific wavelength of light from an alternate light source (ALS).[8][10] A key advantage is that the glow lasts longer than luminol's, aiding in documentation.[8]

-

Application: A solution of fluorescin and hydrogen peroxide is sprayed onto the suspected area.[10]

-

Excitation: An alternate light source (ALS) emitting light in the blue-green range (approximately 425-485 nm) is directed at the area.[8]

-

Observation: The observer, often wearing colored goggles to filter the ALS light, looks for an intense yellowish-green fluorescence, which indicates a positive result.[8][10]

| Parameter | Value / Description | Citations |

| Sensitivity | High; capable of detecting latent or old bloodstains. | [10] |

| Specificity | Prone to false positives similar to luminol. | [10] |

| Common False Positives | Copper, bleach, and other substances that react with luminol. | [10] |

| Result Indicator | Yellowish-green fluorescence under an alternate light source. | [8][10] |

References

- 1. Presumptive and confirmatory tests - Wikipedia [en.wikipedia.org]

- 2. An overview of presumptive and confirmatory testing in the forensic sciences | Forensics Forum [sites.law.duke.edu]

- 3. Luminol - Wikipedia [en.wikipedia.org]

- 4. Presumptive tests for blood | Research Starters | EBSCO Research [ebsco.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 7. futurelearn.com [futurelearn.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. bvda.com [bvda.com]

- 17. sirchie.com [sirchie.com]

- 18. latentforensics.com [latentforensics.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. prezi.com [prezi.com]

- 21. youtube.com [youtube.com]

- 22. studysmarter.co.uk [studysmarter.co.uk]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Luminol blood test - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 26. m.youtube.com [m.youtube.com]

- 27. m.youtube.com [m.youtube.com]

The Role of Zinc in Phenolphthalein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of zinc in the chemistry of phenolphthalein, a widely used pH indicator. A common point of confusion exists regarding the specific form of zinc utilized in phenolphthalein-related reactions. This document clarifies that while zinc chloride (ZnCl₂) , a Lewis acid, is a catalyst in the synthesis of phenolphthalein , elemental zinc dust (Zn) is employed in the subsequent reduction of phenolphthalein to form phenolphthalin. This distinction is critical for understanding and controlling these important chemical transformations.

Synthesis of Phenolphthalein: The Catalytic Role of Zinc Chloride

Phenolphthalein is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and two equivalents of phenol. This condensation reaction requires a dehydrating agent and a Lewis acid catalyst to proceed efficiently. Zinc chloride is a commonly used catalyst for this purpose.[1]

The role of zinc chloride is to activate the phthalic anhydride, making it more susceptible to electrophilic attack by the electron-rich phenol rings. The Lewis acidic zinc chloride coordinates with a carbonyl oxygen of the phthalic anhydride, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This facilitates the subsequent nucleophilic attack by phenol.

Signaling Pathway of Zinc Chloride-Catalyzed Phenolphthalein Synthesis

Caption: Zinc Chloride-Catalyzed Synthesis of Phenolphthalein.

Experimental Protocol for Phenolphthalein Synthesis using Zinc Chloride

The following is a representative experimental protocol synthesized from various sources. Actual conditions may vary based on desired yield and purity.

Materials:

-

Phthalic Anhydride

-

Phenol

-

Anhydrous Zinc Chloride

-

Activating agent (e.g., thionyl chloride, optional)

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for purification)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine phthalic anhydride, phenol, and anhydrous zinc chloride in a molar ratio of approximately 1:2:0.5.

-

Optionally, an activating agent such as thionyl chloride can be added (approximately 0.05 to 0.25 mol per mol of phthalic anhydride) to enhance the reaction rate.

-

Heat the reaction mixture to a temperature range of 85°C to 125°C with continuous stirring. The reaction time can vary from several hours to over a day, depending on the temperature and the presence of an activating agent.

-

Upon completion, cool the reaction mixture and treat it with dilute hydrochloric acid to decompose any complexes and remove excess zinc chloride.

-

The crude phenolphthalein can be purified by dissolving it in a dilute sodium hydroxide solution, followed by filtration to remove insoluble impurities.

-

Acidification of the filtrate with an acid (e.g., hydrochloric acid) will precipitate the purified phenolphthalein.

-

The precipitate is then collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

Quantitative Data for Phenolphthalein Synthesis

| Catalyst/Activating Agent | Molar Ratio (Phthalic Anhydride:Phenol:Catalyst) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Zinc Chloride | 1:2:1 | 118-122 | 18 | 43 (crude) |

| Zinc Chloride / Toluene Sulfone Chlorides | 1:2:0.5 (ZnCl₂) / 0.25 (activator) | 118-122 | 18 | 97 |

| Zinc Chloride / Chlorosulfonic Acid | 1:2:0.5 (ZnCl₂) / 0.25 (activator) | ~120 | 18 | 92.9 |

Reduction of Phenolphthalein: The Role of Zinc Dust

Elemental zinc dust plays a crucial role in the reduction of phenolphthalein to this compound. This reaction is particularly important in the preparation of the Kastle-Meyer reagent, which is used as a presumptive test for the presence of blood in forensic science.[2]

In an alkaline solution, phenolphthalein exists in its pink, quinoid form. The addition of zinc dust, a reducing agent, leads to the cleavage of the quinoid ring and the formation of the colorless this compound. The zinc dust is oxidized in the process.

Logical Workflow for the Reduction of Phenolphthalein

Caption: Reduction of Phenolphthalein to this compound using Zinc Dust.

Experimental Protocol for the Reduction of Phenolphthalein with Zinc Dust

The following protocol is adapted for the preparation of a reduced phenolphthalein solution, such as for the Kastle-Meyer reagent.[2]

Materials:

-

Phenolphthalein

-

Potassium Hydroxide

-

Deionized Water

-

Zinc Dust

-

Ethanol (optional, for solution preparation)

Procedure:

-

In a round-bottomed flask, combine 2.0 g of phenolphthalein, 20.0 g of potassium hydroxide, and 100 cm³ of deionized water.

-

Add 20.0 g of zinc dust to the mixture along with a few anti-bumping granules.

-

The mixture is then boiled under reflux for 2-3 hours. The reaction is complete when the pink color of the solution disappears, indicating the reduction of phenolphthalein to this compound.

-

After cooling, the colorless solution is decanted from the excess zinc dust.

-

For storage, a small amount of zinc dust can be added to the solution to prevent re-oxidation by atmospheric oxygen. The solution should be stored in a sealed, dark bottle, preferably refrigerated.

Quantitative Data for Phenolphthalein Reduction

| Reactant | Amount | Role |

| Phenolphthalein | 2.0 g | Substrate |

| Potassium Hydroxide | 20.0 g | Provides alkaline medium |

| Zinc Dust | 20.0 g | Reducing Agent |

| Deionized Water | 100 cm³ | Solvent |

The yield of this reaction is typically high, approaching quantitative conversion to this compound, as indicated by the complete decolorization of the solution.

Conclusion

In the context of phenolphthalein chemistry, it is imperative to distinguish between the roles of zinc chloride and zinc dust. Zinc chloride acts as a Lewis acid catalyst in the electrophilic aromatic substitution reaction for the synthesis of phenolphthalein from phthalic anhydride and phenol. In contrast, zinc dust serves as a reducing agent for the conversion of the colored, quinoid form of phenolphthalein to the colorless this compound in an alkaline medium. A thorough understanding of these distinct roles is essential for the successful execution of these chemical transformations in research and industrial applications.

References

An In-depth Technical Guide to the Spectroscopic Properties of Phenolphthalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalin (C₂₀H₁₆O₄), the reduced, colorless form of phenolphthalein, is a critical reagent in forensic science, primarily utilized in the Kastle-Meyer test for the presumptive identification of blood. Its utility stems from its facile oxidation back to the intensely colored phenolphthalein in the presence of a catalyst, such as the heme group in hemoglobin. Understanding the spectroscopic properties of this compound is essential for the development of sensitive and specific analytical methods. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including available data on its UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

Quantitative spectroscopic data for this compound is not extensively available in the public domain, as its analytical utility is primarily linked to its colorless nature and its conversion to the well-characterized phenolphthalein. The following tables summarize the available spectroscopic data for this compound and, for comparative purposes, its oxidized form, phenolphthalein.

Table 1: UV-Visible Spectroscopy Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Notes |

| This compound | Ethanol | Not Available | Not Available | Described as colorless or pale yellow, suggesting absorption is primarily in the UV region. One study on immobilized phenolphthalein reported a broad absorption band at 304 nm[1]. |

| Phenolphthalein (basic form) | 0.1 M NaOH (aq) | 553-555[2][3][4] | 21,500[4] | Exhibits a strong absorption in the visible region, responsible for its pink/fuchsia color. |

Table 2: Fluorescence Spectroscopy Data

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Notes |

| This compound | Not Available | Not Available | Not Available | Approaching 0 | Generally considered non-fluorescent due to its molecular structure which allows for non-radiative energy loss through vibrational and rotational freedom[5][6]. |

| Phenolphthalein | Not Available | Not Available | Not Available | Approaching 0 | Also considered non-fluorescent for similar structural reasons as this compound[7]. |

Table 3: ¹H NMR Spectroscopy Data

| Compound | Solvent | Chemical Shift (δ) (ppm) and Multiplicity | Assignment |

| This compound | Not Available | Not Available | Not Available |

| Phenolphthalein | CD₃OD | δ 7.6–7.9 (m) | Protons of the aromatic ring containing the carboxyl group[3] |

| δ 7.089 (dd) | Protons in meta position to the hydroxyl groups on the phenolic rings[3] | ||

| δ 6.735 (dd) | Protons in ortho position to the hydroxyl groups on the phenolic rings[3] |

Table 4: ¹³C NMR Spectroscopy Data

| Compound | Solvent | Chemical Shift (δ) (ppm) | Assignment |

| This compound | Not Available | Not Available | Not Available |

| Phenolphthalein | DMSO-d₆ | Multiple peaks observed | A full spectrum is available in spectral databases[8]. Due to the complexity of the molecule and solvent effects, a detailed assignment is not provided here. |

Table 5: FT-IR Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| This compound | Not Available | Expected to show characteristic peaks for O-H (phenolic), C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching. The characteristic C=O stretch of the lactone in phenolphthalein would be absent. |

| Phenolphthalein | ~3300 (broad) | O-H stretch (phenolic) |

| ~1750 | C=O stretch (lactone) | |

| 1600-1450 | C=C stretch (aromatic) | |

| ~1200 | C-O stretch |

Experimental Protocols

Synthesis of this compound (Kastle-Meyer Reagent)

This protocol describes the reduction of phenolphthalein to this compound for use in the Kastle-Meyer test.

Materials:

-

Phenolphthalein powder

-

Zinc dust (powdered zinc)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets

-

Distilled or deionized water

-

Ethanol (95% or greater)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filter paper and funnel

Procedure:

-

In a round-bottom flask, combine 2 g of phenolphthalein, 20 g of potassium hydroxide, and 100 mL of distilled water[2].

-

Add approximately 20 g of zinc dust to the solution. The solution will turn a deep pink or purple color.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle.

-

Continue heating until the solution becomes colorless or a faint yellow. This indicates the reduction of phenolphthalein to this compound.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove the excess zinc dust. The resulting solution is the this compound stock solution (Kastle-Meyer reagent).

-

For the working solution, mix 10 mL of the stock solution with 40 mL of ethanol[3]. Store the working solution in a tightly sealed, dark bottle, as it can be oxidized by air over time.

UV-Visible Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water. Due to the instability of this compound in the presence of oxidants, it is recommended to prepare the solution fresh.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Use the same solvent as a blank for baseline correction.

Data Acquisition:

-

Record the absorbance spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the different concentrations at the λmax to generate a Beer-Lambert plot and calculate the molar absorptivity.

Fluorescence Spectroscopy

Instrumentation:

-

Fluorometer

Sample Preparation:

-

Prepare a dilute solution of this compound in a fluorescence-free solvent (e.g., spectroscopic grade ethanol).

-

The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Data Acquisition:

-

Record the excitation and emission spectra.

-

To quantitatively confirm the lack of fluorescence, a quantum yield measurement can be attempted using a well-characterized fluorescent standard with overlapping absorption, such as quinine sulfate. The quantum yield (Φ) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. This compound should be freshly prepared and protected from oxidation.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Further 2D NMR experiments, such as COSY and HSQC, can be performed to aid in peak assignment.

FT-IR Spectroscopy

Instrumentation:

-

FT-IR spectrometer

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

-

For a solution, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄) and place it in a liquid cell.

Data Acquisition:

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways and Experimental Workflows

This compound itself is not known to be involved in biological signaling pathways. Its primary role is in the chemical detection of blood via the Kastle-Meyer test. The workflow for this test and the underlying chemical transformation can be visualized.

Kastle-Meyer Test Workflow

Caption: Workflow of the Kastle-Meyer test for the presumptive identification of blood.

Chemical Transformation in the Kastle-Meyer Test

Caption: The reduction of phenolphthalein to this compound and its subsequent oxidation in the Kastle-Meyer test.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis of 18F-labeled phenolphthalein and naphtholphthalein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PhotochemCAD | Phenolphthalein [photochemcad.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes: Kastle-Meyer Test for Presumptive Blood Detection

Introduction

The Kastle-Meyer test is a widely used forensic presumptive test for the presence of blood.[1][2] First described in 1903, this catalytic test is valued for its high sensitivity, simplicity, and the rapid results it provides.[1][2] The underlying principle of the test is the peroxidase-like activity of the heme group in hemoglobin.[3] This activity catalyzes the oxidation of the phenolphthalein indicator (phenolphthalin) by hydrogen peroxide.[2] In the presence of blood, the colorless this compound is oxidized to phenolphthalein, resulting in a vibrant pink color.[1][2] While highly sensitive, the Kastle-Meyer test is presumptive, meaning it indicates the possible presence of blood.[4] Confirmatory tests are necessary to establish the presence of blood definitively and to determine its origin (human or animal).[1]

Principle of the Reaction